molecular formula C6H11NS B1359928 Pentyl isothiocyanate CAS No. 629-12-9

Pentyl isothiocyanate

Cat. No.: B1359928
CAS No.: 629-12-9
M. Wt: 129.23 g/mol
InChI Key: SGHJUJBYMSVAJY-UHFFFAOYSA-N
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Description

Pentyl isothiocyanate is an organic compound with the molecular formula C6H11NS . It belongs to the class of isothiocyanates, which are sulfur analogues of isocyanates and isomers of thiocyanates . Isothiocyanates are produced by enzymatic conversion of metabolites called glucosinolates .


Synthesis Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Molecular Structure Analysis

The molecular weight of this compound is 129.223 Da . The IUPAC Standard InChI is InChI=1S/C6H11NS/c1-2-3-4-5-7-6-8/h2-5H2,1H3 .


Chemical Reactions Analysis

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients. Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 0.9±0.1 g/cm3 . It has a boiling point of 193.4±3.0 °C at 760 mmHg . The molar refractivity is 40.4±0.5 cm3 .

Scientific Research Applications

Antibacterial Activity Against Human Pathogens Isothiocyanates, including Pentyl isothiocyanate, have been studied for their antibacterial effectiveness against human pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA). The study highlighted a strong relationship between the chemical structure of isothiocyanates and their antibacterial effectiveness, making them a significant tool against MRSA (Dias et al., 2014).

Cancer Chemoprevention and Therapeutics

Chemopreventive Activities this compound, as part of the isothiocyanate group, has been extensively studied for its chemopreventive properties. The chemopreventive effects are attributed to multiple mechanisms including induction of cytoprotective proteins, inhibition of proinflammatory responses, effects on cell cycle arrest, apoptosis, and inhibition of angiogenesis and metastasis. This comprehensive protection is crucial for potential applications in cancer prevention (Dinkova-Kostova, 2013).

Role in Cancer Therapy Isothiocyanates have been utilized in clinical trials against various diseases, including cancer. The trials suggest an opportunity to incorporate isothiocyanates or preparations derived from their source plants into larger human disease mitigation efforts, demonstrating their potential in cancer therapy (Palliyaguru et al., 2018).

Other Potential Applications

Involvement in Apoptosis and Cellular Mechanisms Research has indicated that isothiocyanates, including this compound, may induce apoptosis through a caspase-3-dependent mechanism. This finding is significant as it provides insight into the molecular mechanisms through which isothiocyanates exert their effects, and it could be pivotal for future therapeutic applications (Yu et al., 1998).

Mitophagy Process Monitoring A study involving an isothiocyanate-functionalized compound demonstrated its use as a fluorescent bioprobe for mitochondrion imaging. The compound's covalent conjugation to mitochondrial proteins endows it with high resistance to microenvironmental changes, enabling real-time monitoring of mitophagy. This highlights a novel application in the field of cellular biology and medical diagnostics (Zhang et al., 2015).

Mechanism of Action

Target of Action

Pentyl isothiocyanate, a derivative of isothiocyanate, exhibits biological activity against various pathogens . The primary targets of this compound are plant pathogenic fungi and bacteria . The compound’s antimicrobial activities have been tested to understand the structure–activity relationships .

Mode of Action

This compound interacts with its targets through a mechanism that involves steric hindrance . The longer-chain derivatives, such as this compound, exert a steric inhibition on the toxicity of isothiocyanates against certain fungi due to this steric hindrance . This means that the compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the pathogens .

Biochemical Pathways

This compound affects the biochemical pathways of the pathogens it targets. The compound’s interaction with these pathogens results in the disruption of their normal functions, thereby inhibiting their growth and proliferation . The downstream effects of this disruption include the death of the pathogens and the prevention of infection .

Pharmacokinetics

It is known that the hydrophobicity of isothiocyanates, such as this compound, is enhanced by increasing alkyl chain length . This could potentially impact the bioavailability of the compound, as well as its distribution within the body.

Result of Action

The result of this compound’s action is the inhibition of the growth and proliferation of the pathogens it targets . This is achieved through the compound’s interaction with these pathogens, which disrupts their normal functions and leads to their death . Therefore, this compound has the potential to be used as an antimicrobial agent.

Safety and Hazards

Pentyl isothiocyanate is harmful if absorbed through the skin, swallowed, or inhaled. It causes skin burns and chemical burns to the respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

Pentyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound can inhibit these enzymes, leading to altered metabolic pathways. Additionally, it interacts with glutathione S-transferase, an enzyme involved in detoxification processes. The interaction with glutathione S-transferase results in the formation of conjugates that are more water-soluble and can be excreted from the body more easily .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of antioxidant response elements. This compound also affects the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. In cancer cells, this compound has been shown to inhibit cell proliferation and induce programmed cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound acts as a Michael acceptor, reacting with nucleophilic sites on proteins, such as cysteine residues. This interaction can lead to the inhibition of enzyme activity and the modification of protein function. Additionally, this compound can activate transcription factors like Nrf2, which regulates the expression of antioxidant and detoxification genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged inhibition of cell proliferation in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exert protective effects by inducing antioxidant responses and inhibiting inflammation. At high doses, this compound can be toxic and cause adverse effects, such as oxidative stress and tissue damage. Studies have shown that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione, followed by enzymatic degradation and N-acetylation. This pathway results in the formation of water-soluble conjugates that can be excreted from the body. This compound also affects the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The hydrophobic nature of this compound allows it to accumulate in lipid-rich environments, such as cell membranes and adipose tissue. This localization can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is known to localize in the mitochondria, where it can induce oxidative stress and modulate mitochondrial function. Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with various proteins and affects gene expression. The presence of specific targeting signals or post-translational modifications can direct this compound to specific cellular compartments .

Properties

IUPAC Name

1-isothiocyanatopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-3-4-5-7-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHJUJBYMSVAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212071
Record name Amyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Sharp green irritating aroma
Record name Amyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

117.00 to 119.00 °C. @ 70.00 mm Hg
Record name 1-Isothiocyanatopentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 1-Isothiocyanatopentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Amyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0948 (20°)
Record name Amyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

629-12-9
Record name Pentyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-12-9
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Record name Amyl isothiocyanate
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Record name Amyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.069
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Record name AMYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6U8NL15R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1-Isothiocyanatopentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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